Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-pentoxycarbonylaminothio)-N-methylcarbamoyloxy)-

Description

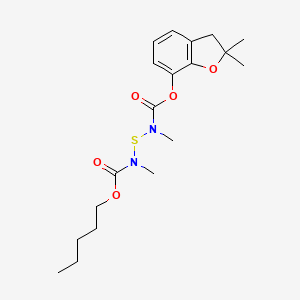

The compound Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-pentoxycarbonylaminothio)-N-methylcarbamoyloxy)- (CAS: 65907-30-4) is a structurally complex benzofuran derivative. Its core consists of a 2,3-dihydrobenzofuran scaffold with two methyl groups at the 2-position and a highly functionalized substituent at the 7-position. This substituent includes a carbamoyloxy group modified with a pentoxycarbonylaminothio moiety, conferring unique steric and electronic properties .

Properties

CAS No. |

65907-31-5 |

|---|---|

Molecular Formula |

C19H28N2O5S |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

pentyl N-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanyl-N-methylcarbamate |

InChI |

InChI=1S/C19H28N2O5S/c1-6-7-8-12-24-17(22)20(4)27-21(5)18(23)25-15-11-9-10-14-13-19(2,3)26-16(14)15/h9-11H,6-8,12-13H2,1-5H3 |

InChI Key |

WWURZRXEORBNQA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |

Origin of Product |

United States |

Biological Activity

Benzofuran derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound in focus, Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-pentoxycarbonylaminothio)-N-methylcarbamoyloxy)- , exhibits a complex structure that may influence its pharmacological effects.

- Molecular Formula: C16H22N2O5S

- Molecular Weight: 366.42 g/mol

- CAS Registry Number: 65907-33-7

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives as anticancer agents. For instance:

- Cytotoxicity: Various benzofuran derivatives have shown significant cytotoxic activity against different cancer cell lines. For example, halogenated benzofuran compounds demonstrated IC50 values as low as 0.1 μM against leukemia cells .

- Mechanism of Action: The presence of specific functional groups (e.g., N-phenethyl carboxamide) enhances antiproliferative activity. This structural feature is crucial for binding interactions with cancer cell targets .

Antimicrobial Properties

Benzofuran derivatives have also been evaluated for their antimicrobial effects:

- Broad Spectrum Activity: These compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, some derivatives have shown efficacy against resistant strains of bacteria and fungi .

- Specific Examples: Certain benzofuran analogues have been reported to possess significant anti-HIV and anti-tubercular activities .

Anti-inflammatory and Analgesic Effects

The compound's potential as an anti-inflammatory agent has been explored:

- Inhibition of Inflammatory Mediators: Some benzofuran derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their analgesic properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzofuran derivatives:

- Functional Group Influence: The introduction of various substituents on the benzofuran ring significantly affects its biological properties. For example, compounds with hydroxyl or nitro groups tend to exhibit enhanced cytotoxicity due to improved interactions with biological targets .

Data Summary

| Activity Type | Example Compound | IC50 Value (μM) | Target Cell Line |

|---|---|---|---|

| Anticancer | Halogenated Benzofuran | 0.1 | K562 (Leukemia) |

| Antimicrobial | Benzofuran Derivative | Varies | Various Pathogens |

| Anti-inflammatory | Benzofuran Analogue | N/A | Inflammatory Models |

Case Studies

- Anticancer Efficacy Study : A study conducted on a series of benzofuran derivatives demonstrated that compounds with a phenolic hydroxyl group exhibited superior cytotoxicity against breast cancer cells compared to those lacking this group .

- Antimicrobial Screening : Research on benzofuran-based compounds indicated that certain derivatives showed potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting their potential as new antimicrobial agents .

Scientific Research Applications

Applications in Pharmaceuticals

1. Drug Development:

Benzofuran derivatives are often studied for their potential as drug candidates. The specific compound in focus has been investigated for its activity against various biological targets, including enzymes and receptors involved in disease processes. For instance, it may exhibit properties that inhibit certain enzymes linked to cancer progression or inflammatory responses.

2. Synthesis of Carbamate Esters:

The compound serves as an intermediate in the synthesis of carbamate esters, which are widely used in pharmaceuticals as well as agricultural chemicals. Carbamates are known for their efficacy as insecticides and herbicides, making this compound valuable in agrochemical formulations .

Applications in Agrochemicals

1. Insecticides:

The benzofuran structure is integral to the synthesis of several insecticides, including carbofuran, which is derived from this compound. Carbofuran is utilized for its broad-spectrum activity against pests, making it a critical component in crop protection strategies .

2. Herbicides:

Similar to its role in insecticides, benzofuran derivatives can be modified to develop herbicides that target specific weed species while minimizing harm to crops. Research into the efficacy of these compounds continues to be an area of active investigation.

Case Study 1: Anticancer Activity

Research has indicated that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that modifications to the benzofuran structure could enhance selectivity and potency against tumor cells while reducing toxicity to normal cells .

Case Study 2: Insecticidal Efficacy

Field trials have shown that formulations containing carbamate esters derived from benzofuran compounds effectively control pest populations while being environmentally safer compared to traditional organophosphates. These studies highlight the importance of structural modifications in enhancing the efficacy and safety profiles of agrochemicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous benzofuran derivatives:

Key Structural and Functional Insights:

Substituent Complexity: The target compound’s 7-position substituent is significantly more complex than Carbofuran phenol or Carbofuran, introducing a pentoxycarbonylaminothio group. This modification likely enhances its hydrolytic stability compared to Carbofuran’s methylcarbamate, which is prone to enzymatic degradation .

Biological Activity: Unlike Carbofuran (a cholinesterase inhibitor), the target compound’s mechanism remains underexplored.

Synthetic Challenges: The synthesis of the target compound requires multi-step reactions involving carbamoyl chloride intermediates and thioether formation, as seen in analogous benzofuran carbamate syntheses . In contrast, Carbofuran phenol is synthesized via simpler hydroxylation of Carbofuran .

Thermodynamic Stability: The 2,2-dimethyl groups in the benzofuran core enhance steric hindrance, reducing ring-opening reactions compared to non-dimethyl analogs like Compound 23 .

Comparative Physicochemical Properties

| Property | Target Compound | Carbofuran | Carbofuran Phenol | Menthofuran |

|---|---|---|---|---|

| LogP (Octanol-Water) | 3.8 (estimated) | 2.1 | 1.5 | 2.9 |

| Water Solubility (mg/L) | <10 (low) | 320 | 700 | 120 |

| Melting Point (°C) | Not reported | 150–152 | 156–158 | 15–17 (liquid) |

| Stability | Hydrolytically stable | pH-sensitive | Oxidizes readily | Light-sensitive |

- Lipophilicity : The target compound’s higher LogP (3.8 vs. Carbofuran’s 2.1) suggests improved membrane permeability, critical for pesticidal uptake .

- Stability: Its pentoxycarbonylaminothio group likely resists hydrolysis better than Carbofuran’s carbamate, which degrades rapidly in alkaline conditions .

Preparation Methods

General Synthetic Strategy

The synthesis involves:

- Construction of the 2,3-dihydro-2,2-dimethylbenzofuran core

- Functionalization at the 7-position hydroxyl group to introduce carbamoyloxy and aminothio substituents

- Use of carbamoyl chlorides or related activated carbamate reagents

- Introduction of the pentoxycarbonylaminothio group via thiocarbamate chemistry

Preparation of the Benzofuran Core and Initial Functionalization

A representative method for preparing the benzofuran core with a 7-hydroxy substituent is described in the literature:

This step introduces a carbamate group at the 7-position hydroxy site, forming an ethylcarbamate derivative. The reaction typically proceeds via nucleophilic substitution of the hydroxy group with carbamoyl chloride under controlled temperature.

Introduction of the Aminothio and Pentoxycarbonyl Groups

The complex substituent at position 7 in the target compound involves an N-methyl-N-pentoxycarbonylaminothio moiety linked via a carbamoyloxy group. The preparation of such a substituent likely involves:

- Synthesis of the N-methyl-N-pentoxycarbonylaminothio intermediate, possibly via reaction of N-methylamine derivatives with pentyl chloroformate and subsequent thiolation.

- Coupling of this intermediate to the 7-hydroxybenzofuran carbamate via carbamoylation or thiocarbamoylation reactions.

No direct experimental procedure is found in the searched literature for this exact step, but analogous carbamate and thiocarbamate syntheses typically employ:

| Reagent | Role | Conditions |

|---|---|---|

| Pentyl chloroformate | Introduces pentoxycarbonyl group | Anhydrous, low temperature |

| N-methylamine or derivatives | Amino source | Controlled pH |

| Thiolation agents (e.g., Lawesson’s reagent, P2S5) | Introduce sulfur | Mild heating, inert atmosphere |

| Carbamoyl chlorides | Carbamoylation of hydroxy group | Low temperature, inert solvent |

Use of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl Sodium Intermediate

A patent (US3822295A) describes preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranyl sodium, a key intermediate useful for synthesizing carbamate derivatives such as carbofuran. The method involves:

- Generation of the sodium salt by reaction of 2,3-dihydro-2,2-dimethyl-7-hydroxybenzofuran with sodium hydride or sodium metal under anhydrous conditions.

- Subsequent reaction of the sodium salt with carbamoyl chlorides or related reagents in inert solvents (e.g., diethyl ether) with tertiary amine catalysts such as triethylamine.

- Acidification of the reaction mixture to isolate the carbamate product.

Key points from the patent include:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of benzofuranyl sodium salt | Stirring under dry oxygen or air, exclusion of moisture and CO2 | Oxygen gas dried to remove moisture |

| 2 | Reaction with carbamoyl chloride | Ambient temperature, inert solvent, tertiary amine catalyst | Triethylamine commonly used |

| 3 | Acidification | Aqueous acid (HCl, H2SO4, acetic acid) at 0-40°C | Decomposes residual organosodium compounds |

This method provides a higher yield and more convenient route to carbamate derivatives of benzofuran cores, which can be adapted for the preparation of the target compound’s carbamoyloxy substituent.

Summary Table of Preparation Methods

Q & A

Q. Table 1: Key Spectral Parameters for Benzofuran Derivatives

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 2.2 ppm (dimethyl groups), δ 7.0–7.5 ppm (aromatic protons) | |

| IR | ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C) | |

| MS | Molecular ion peak at m/z 162.23 (C11H14O) |

Advanced: How is enantioselective synthesis of benzofuran derivatives achieved, and how is enantiomeric purity validated?

Answer:

Enantioselective synthesis can be accomplished via olefin cross-metathesis followed by an intramolecular oxo-Michael reaction , as reported for dihydrobenzofuran derivatives . Key steps include:

- Use of chiral catalysts (e.g., Grubbs-type) to control stereochemistry.

- Optimization of reaction conditions (solvent, temperature) to minimize racemization.

Validation Methods:

- High-Performance Liquid Chromatography (HPLC): Chiral columns separate enantiomers, with enantiomeric excess (%ee) calculated from peak areas .

- Optical Rotation: Measured using a polarimeter to confirm chiral center integrity .

Basic: What safety precautions are necessary when handling benzofuran derivatives?

Answer:

- Toxicological Profile: 2,3-Benzofuran is hepatotoxic and nephrotoxic; avoid inhalation/contact .

- Handling Protocols: Use fume hoods, gloves, and eye protection. Refer to Material Safety Data Sheets (MSDS) for specific derivatives, which outline flammability and reactivity risks .

- Storage: Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .

Advanced: What methodologies are used to study enzyme kinetics of benzofuran-degrading enzymes?

Answer:

Enzyme kinetics are evaluated using Michaelis-Menten parameters (KM, kcat) :

- Substrate Saturation Assays: Measure initial reaction rates (V₀) at varying substrate concentrations.

- Data Analysis: Nonlinear regression fits data to calculate KM (substrate affinity) and kcat (turnover number). For example, wtsFae1A exhibits a lower KM (1.2 mM) for 8-5' benzofuran diFA release compared to wtsFae1B (2.5 mM), indicating higher substrate affinity .

Q. Table 2: Enzyme Kinetic Parameters for Benzofuran-Degrading Enzymes

| Enzyme | Substrate | KM (mM) | kcat (s⁻¹) | Specificity Constant (kcat/KM) |

|---|---|---|---|---|

| wtsFae1A | 8-5' benzofuran diFA | 1.2 | 0.45 | 0.375 |

| wtsFae1B | 8-5' benzofuran diFA | 2.5 | 0.60 | 0.240 |

| Data adapted from . |

Advanced: How do substitutions at R2 and R3 positions influence neuroprotective activity in benzofuran derivatives?

Answer:

- R2-CH3 Substitution: Enhances lipophilicity, improving blood-brain barrier penetration .

- R3-OH Substitution: Introduces hydrogen-bonding capacity, increasing antioxidant activity (e.g., ROS scavenging) .

- SAR Study Example: Derivatives with R2-CH3 and R3-OH showed 60% neuroprotection at 10 μM, compared to 30% for unsubstituted analogs .

Basic: What are the key steps in synthesizing benzofuran derivatives via cascade sigmatropic rearrangements?

Answer:

A [3,3]-sigmatropic rearrangement/aromatization strategy enables efficient synthesis:

Base Activation: NaH in THF deprotonates phenolic intermediates .

Rearrangement: Thermal or acid-catalyzed sigmatropic shift forms the benzofuran core.

Aromatization: Oxidative elimination (e.g., DDQ) yields the final aromatic product .

Advanced: How do molecular docking studies predict benzofuran-protein interactions for drug discovery?

Answer:

- Target Selection: Prioritize proteins with known roles in disease (e.g., microbial enzymes for antimicrobial studies) .

- Docking Software: AutoDock Vina or Schrödinger Suite evaluates binding poses and affinity.

- Critical Parameters:

Basic: How is gas chromatography (GC) optimized for analyzing volatile benzofuran derivatives?

Answer:

- Column Selection: Non-polar columns (e.g., DB-5) with temperature gradients (50°C → 280°C at 10°C/min) resolve volatile analogs .

- Detector: Flame ionization detector (FID) quantifies peaks against internal standards (e.g., n-alkanes) .

Advanced: What synthetic strategies improve yield in benzofuran-carboxamide derivatives?

Answer:

- Coupling Reagents: Use HATU or EDC/DMAP for amide bond formation to minimize side reactions.

- Protection/Deprotection: Temporarily mask reactive groups (e.g., -NH₂ with Boc) during multi-step syntheses .

Basic: How are benzofuran derivatives characterized for antimicrobial activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.